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Compound of Interest

Compound Name: N,N-Diformylmescaline

Cat. No.: B10854090 Get Quote

An in-depth exploration of the synthesis, pharmacology, and structure-activity relationships of

substituted mescaline analogues, providing a critical resource for researchers, scientists, and

drug development professionals in the field of psychedelic science.

This technical guide offers a comprehensive literature review of substituted mescaline

analogues, a class of psychoactive compounds that has garnered significant interest for its

therapeutic potential. By systematically presenting quantitative pharmacological data, detailing

experimental protocols, and visualizing key biological and experimental processes, this

document aims to facilitate a deeper understanding of these molecules and guide future

research endeavors.

Pharmacological Profile: Receptor Binding and
Functional Activity
The primary molecular target for the psychedelic effects of mescaline and its analogues is the

serotonin 2A receptor (5-HT2A).[1][2][3][4] These compounds typically act as partial agonists at

this receptor.[2][5] The affinity for and activation of the 5-HT2A receptor are critical

determinants of a compound's psychoactive properties. Many analogues also exhibit affinity for

other serotonin receptors, such as 5-HT2C and 5-HT1A, as well as adrenergic and trace

amine-associated receptors (TAARs), which may contribute to the nuances of their

pharmacological profiles.[1][3][6]
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The following tables summarize the receptor binding affinities (Ki) and functional potencies

(EC50) for a selection of substituted mescaline analogues.

Table 1: Receptor Binding Affinities (Ki, nM) of Substituted Mescaline Analogues

Compoun
d

5-HT2A 5-HT2C 5-HT1A
Adrenergi
c α1

TAAR1
(rat)

Referenc
e

Mescaline ~μM range - - - - [7]

2C-T-2 1-54 40-350 >4000 - 5-68 [1]

2C-T-7 1-54 40-350 >4000 - 5-68 [1]

2C-B 8-1700 - >2700 0.3-0.9 μM 21-3300 [3][6][8]

2C-E 8-1700 - >2700 - 21-3300 [3][9]

2C-I 8-1700 - >2700 - 21-3300 [3][9]

TMA-2 61-4400 - >2700 - 630-3100 [3]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potencies (EC50, nM) of Substituted Mescaline Analogues

Compound 5-HT2A Activation 5-HT2B Activation Reference

2C-T-2 1-53 44-370 [1]

2C-T-7 1-53 44-370 [1]

NBOMe-2C-B 0.04-0.5 μM - [6]

Note: A lower EC50 value indicates a higher potency in activating the receptor.

Structure-Activity Relationships (SAR)
Systematic modifications to the mescaline scaffold have revealed key structural features that

influence potency and qualitative effects.
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Substitution Pattern: Rearranging the methoxy groups from the 3,4,5-positions of mescaline

to a 2,4,5-substitution pattern, as seen in TMA-2, can increase potency.[10]

4-Position Substitution: Homologation of the 4-methoxy group to an ethoxy (escaline) or

propoxy (proscaline) group generally increases potency.[10][11][12][13] The introduction of a

thioalkyl group at this position, as in the 2C-T series, also results in high potency.[1]

Alpha-Methylation: The addition of an alpha-methyl group to the ethylamine side chain,

creating the amphetamine analogue (e.g., TMA from mescaline), can also enhance potency.

[10]

N-Substitution: The addition of a 2-methoxybenzyl group to the nitrogen atom of 2C-x

compounds (creating the NBOMe series) dramatically increases potency at the 5-HT2A

receptor.[6]

Experimental Protocols
The characterization of substituted mescaline analogues relies on a variety of in vitro and in

vivo experimental procedures.

Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific

receptor.[14][15]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a

target receptor.

General Protocol:

Receptor Preparation: Membranes from cells expressing the receptor of interest or from

homogenized brain tissue are prepared.[14]

Incubation: The receptor preparation is incubated with a radiolabeled ligand (a compound

known to bind to the target receptor with high affinity) and varying concentrations of the

unlabeled test compound.
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Separation: The bound radioligand is separated from the free radioligand, typically by rapid

filtration.[15]

Quantification: The amount of radioactivity bound to the filter is measured using a scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using

the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Flux Assay)
Functional assays measure the ability of a compound to activate a receptor and elicit a

downstream cellular response. For Gq-coupled receptors like 5-HT2A, measuring changes in

intracellular calcium concentration is a common method.[16]

Objective: To determine the potency (EC50) and efficacy of a compound in activating the 5-

HT2A receptor.

General Protocol:

Cell Culture: Cells stably expressing the 5-HT2A receptor are cultured and loaded with a

calcium-sensitive fluorescent dye.

Compound Addition: The cells are exposed to varying concentrations of the test compound.

Signal Detection: The change in fluorescence, which corresponds to the change in

intracellular calcium concentration, is measured over time using a fluorometric imaging plate

reader.

Data Analysis: The concentration of the compound that produces 50% of the maximal

response (EC50) is calculated.

Head-Twitch Response (HTR) in Rodents
The head-twitch response in mice is a well-established in vivo behavioral model used as a

proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans.[10]
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Objective: To assess the in vivo potency of a compound to induce a 5-HT2A receptor-mediated

behavioral response.

General Protocol:

Animal Acclimation: Mice are acclimated to the testing environment.

Compound Administration: The test compound is administered to the mice, typically via

intraperitoneal or subcutaneous injection.

Observation: The number of head twitches is counted for a specific period after drug

administration.

Data Analysis: The dose of the compound that produces 50% of the maximal response

(ED50) is determined.

Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in the study of substituted mescaline

analogues, the following diagrams have been generated using the DOT language.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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